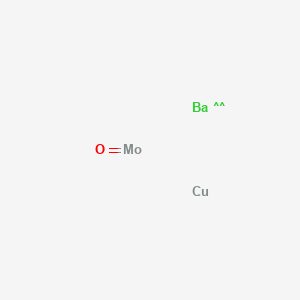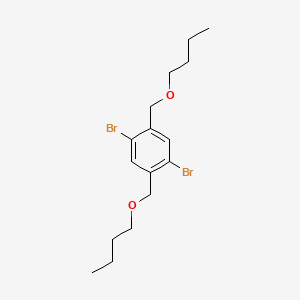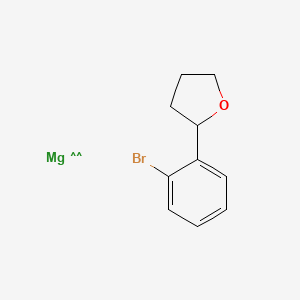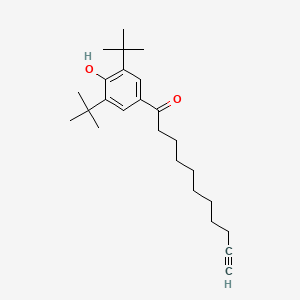![molecular formula C14H16O4 B12546104 Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate CAS No. 142944-07-8](/img/structure/B12546104.png)
Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate is an organic compound with the molecular formula C14H16O4 It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by dimethyl groups and a (3,5-dimethylphenyl)methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate can be synthesized through a multi-step process involving the reaction of 3,5-dimethylbenzaldehyde with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction typically proceeds via a Knoevenagel condensation, followed by esterification to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols and other reduced compounds.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl [(3,5-dimethylphenyl)amino]methylidene]propanedioate: Another derivative with an amino group, offering different reactivity and applications.
Uniqueness
Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate stands out due to its specific substitution pattern on the aromatic ring, which imparts unique chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
142944-07-8 |
|---|---|
Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
dimethyl 2-[(3,5-dimethylphenyl)methylidene]propanedioate |
InChI |
InChI=1S/C14H16O4/c1-9-5-10(2)7-11(6-9)8-12(13(15)17-3)14(16)18-4/h5-8H,1-4H3 |
InChI Key |
LZQLDCCTSSJIEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C=C(C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine](/img/structure/B12546091.png)

![({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid](/img/structure/B12546098.png)



![Benzoic acid, 2-fluoro-5-[[[4-(phenylethynyl)phenyl]methyl]propylamino]-](/img/structure/B12546120.png)
